4,6-Dimethyl-4-octanol
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Overview
Description
4,6-Dimethyl-4-octanol is an organic compound belonging to the class of alcohols. It has the molecular formula C10H22O and a molecular weight of 158.28 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two methyl groups at the 4th and 6th positions. It is a colorless liquid with a mild odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of 4,6-dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4,6-dimethyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-4-octanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, H2 with Pd/C.
Substitution: SOCl2, PBr3, pyridine.
Major Products Formed:
Oxidation: 4,6-dimethyl-4-octanone.
Reduction: 4,6-dimethyloctane.
Substitution: 4,6-dimethyl-4-octyl halides.
Scientific Research Applications
4,6-Dimethyl-4-octanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group in this compound can form hydrogen bonds with biological molecules, affecting their structure and function.
Pathways Involved: The compound can participate in metabolic pathways involving alcohol dehydrogenases and oxidases, leading to its conversion into other metabolites.
Comparison with Similar Compounds
4,6-Dimethyl-4-octanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of methyl groups at the 4th and 6th positions in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it distinct from its positional isomers and other alcohols with similar carbon chain lengths .
Properties
CAS No. |
56065-43-1 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4,6-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-10(4,11)8-9(3)6-2/h9,11H,5-8H2,1-4H3 |
InChI Key |
QJVDAQVYZBSYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC(C)CC)O |
Origin of Product |
United States |
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